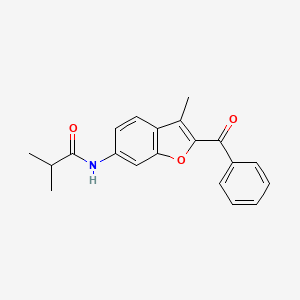

![molecular formula C20H16N4O4S B2986060 2-(((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-ethylquinazolin-4(3H)-one CAS No. 946215-26-5](/img/structure/B2986060.png)

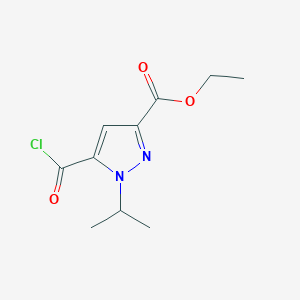

2-(((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-ethylquinazolin-4(3H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

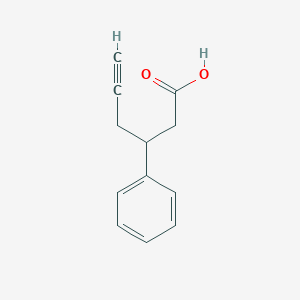

The compound contains several interesting functional groups, including a benzo[d][1,3]dioxol-5-yl group, a 1,2,4-oxadiazol-5-yl group, a thioether linkage, and a 3-ethylquinazolin-4(3H)-one group. These groups suggest that the compound could have interesting chemical properties and potential applications in fields such as medicinal chemistry .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined by the arrangement of these functional groups around the central quinazolinone ring. Techniques like X-ray crystallography or NMR spectroscopy could be used to determine the exact structure .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-donating and -withdrawing effects of the different functional groups. For example, the oxadiazole group could potentially participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by factors such as its molecular structure, polarity, and the presence of functional groups. For example, the compound’s solubility could be influenced by the polar oxadiazole and dioxole groups .Wissenschaftliche Forschungsanwendungen

Anticancer Activity

This compound has been designed based on the activity of indoles against various cancer cell lines. The benzo[d][1,3]dioxol-5-yl group is a common feature in molecules with anticancer properties. The compound has shown potential in anticancer evaluations , particularly against prostate, pancreatic, and acute lymphoblastic leukemia cancer cell lines. The structure–activity relationship studies suggest that modifications in the heteroaryl moieties could lead to more active analogs for cancer treatment .

Antimicrobial Activity

The structural features of this compound, such as the 1,2,4-oxadiazol ring, may play a significant role in exhibiting antimicrobial activity. The compound could be evaluated against a range of bacterial and fungal strains to determine its efficacy as an antimicrobial agent. It could potentially target specific proteins or enzymes within microbial cells, leading to the development of new antibiotics .

Cell Cycle Arrest and Apoptosis Induction

In-depth mechanistic studies have revealed that similar compounds can cause cell cycle arrest at the S phase and induce apoptosis in cancer cells. This compound could be investigated for its ability to modulate cell cycle progression and apoptosis, which are critical pathways in cancer therapy .

Tubulin Polymerization Inhibition

Compounds with a benzo[d][1,3]dioxol-5-yl moiety have been associated with the inhibition of tubulin polymerization, a mechanism exploited by several antitumor agents. This compound could be studied for its potential to disrupt microtubule assembly, thereby inhibiting cancer cell growth and proliferation .

Selectivity Between Cancer and Normal Cells

The compound’s selectivity is crucial for its therapeutic application. Preliminary data suggests that it exhibits good selectivity, sparing normal cells while targeting cancer cells. Further research could optimize this selectivity to minimize side effects in cancer treatment .

Synthesis and Optimization for Drug Development

The compound’s synthesis involves Pd-catalyzed C-N cross-coupling, which is a versatile method for creating complex molecules. Research into the synthesis and optimization of this compound could lead to the development of more potent derivatives with improved pharmacokinetic and pharmacodynamic profiles .

Wirkmechanismus

Target of Action

Similar compounds with a1,3-benzodioxol-5-yl and 1,2,4-oxadiazol-5-yl moiety have shown activity against various cancer cell lines

Mode of Action

Compounds with similar structures have been found to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells . This suggests that this compound might interact with its targets to disrupt normal cell cycle progression and promote programmed cell death.

Biochemical Pathways

Similar compounds have been found to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure . This suggests that this compound might also affect microtubule dynamics, thereby disrupting cell division and promoting cell death.

Result of Action

Similar compounds have been found to cause cell cycle arrest and induce apoptosis in cancer cells

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-[[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-ethylquinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N4O4S/c1-2-24-19(25)13-5-3-4-6-14(13)21-20(24)29-10-17-22-18(23-28-17)12-7-8-15-16(9-12)27-11-26-15/h3-9H,2,10-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBCCWTJPOVJOGC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C2=CC=CC=C2N=C1SCC3=NC(=NO3)C4=CC5=C(C=C4)OCO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

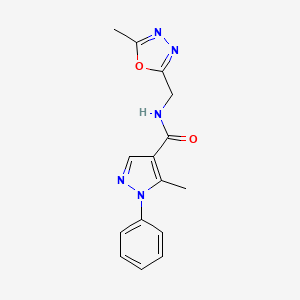

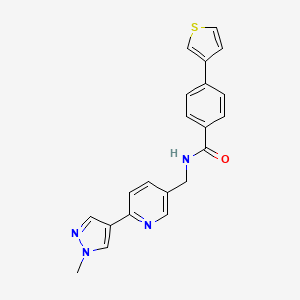

![1-(2,5-dimethoxyphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2985986.png)

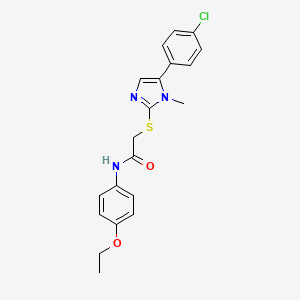

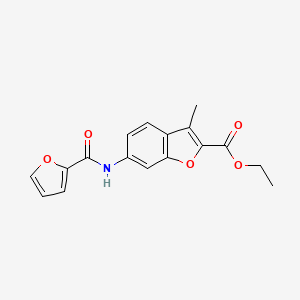

![N-cyclohexyl-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2985987.png)

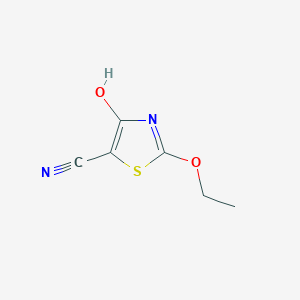

![(1R,5R)-6,6-Difluorobicyclo[3.1.0]hexan-2-one](/img/structure/B2985988.png)

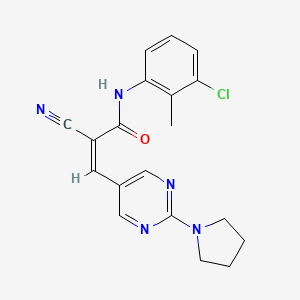

![N-(3-chlorophenyl)-2-[(4-oxo-3-phenyl-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide](/img/structure/B2985992.png)

![8-(2,4-Dimethoxyphenyl)-1,6,7-trimethyl-3-(1-methyl-2-oxopropyl)-1,3,5-trihydr o-4-imidazolino[1,2-h]purine-2,4-dione](/img/structure/B2985999.png)